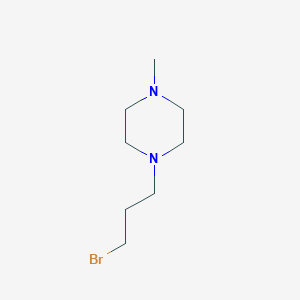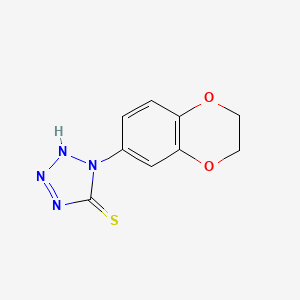![molecular formula C13H19N3O3S B2548309 N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide CAS No. 2305423-63-4](/img/structure/B2548309.png)
N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide is a synthetic organic compound with a complex structure This compound is characterized by the presence of a dimethylamino group, a dimethylsulfamoyl group, and a prop-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-amino-6-dimethylaminobenzene with dimethylsulfamoyl chloride under basic conditions to form the intermediate N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]amine. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide or sulfonamide groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or amide moiety .
科学的研究の応用
N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
N-(2-(2-(Dimethylamino)ethoxy)-4-methoxy-5-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide: This compound shares structural similarities but has different substituents on the aromatic ring and amide group.
Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities and are structurally related to N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities
特性
IUPAC Name |
N-[2-(dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-6-12(17)14-13-10(15(2)3)8-7-9-11(13)20(18,19)16(4)5/h6-9H,1H2,2-5H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFXEMGVLVRUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)S(=O)(=O)N(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2548228.png)
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B2548230.png)

![6-cyclopropyl-2-[(1-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2548233.png)



![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide](/img/structure/B2548240.png)
![6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2548242.png)
![ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyloxy]-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)
![N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2548246.png)
![2-methyl-N-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide](/img/structure/B2548247.png)
